

An In-depth Technical Guide to Natural Alkaloids Containing the Quinazoline Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-chloroquinazoline-7-carboxylate

Cat. No.: B1519853

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of natural alkaloids possessing the quinazoline scaffold, a class of heterocyclic compounds with significant and diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the classification, biosynthesis, and wide-ranging biological effects of these alkaloids, with a focus on key representatives: vasicine, rutaecarpine, febrifugine, and arborine. Furthermore, this guide offers detailed, field-proven methodologies for their isolation, purification, and structural elucidation, aiming to equip researchers with the practical knowledge required for their investigation. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the presented protocols.

Introduction to Quinazoline Alkaloids

Quinazoline alkaloids are a fascinating group of natural products characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring^[1]. This core structure is the foundation for over 150 naturally occurring alkaloids isolated from a wide array of sources, including plants, microorganisms, and animals^{[2][3]}. The quinazoline ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities^[2].

These alkaloids have garnered significant attention from the scientific community for their therapeutic potential, which includes antitumor, antimalarial, anti-inflammatory, antimicrobial, and bronchodilatory effects, among others[4][5][6]. The structural diversity within this class, arising from various substitutions and fusions to the quinazoline core, gives rise to their multifaceted biological profiles. This guide will explore the intricacies of these compounds, from their biogenesis to their mechanisms of action, providing a robust resource for their continued investigation and potential translation into therapeutic agents.

Classification of Quinazoline Alkaloids

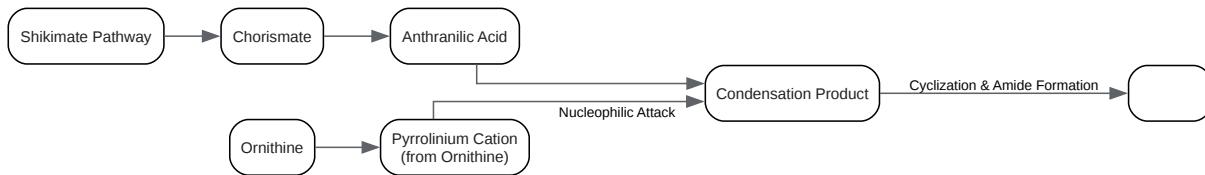
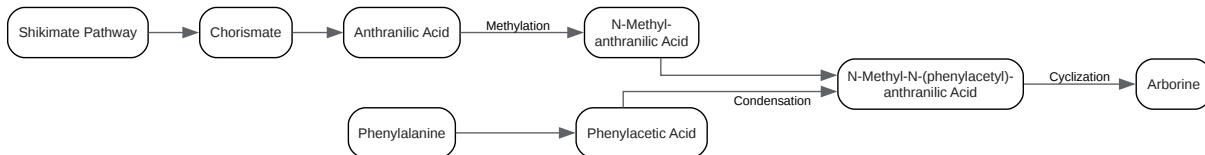
The structural diversity of quinazoline alkaloids allows for their classification into several subgroups based on the complexity of their chemical architecture. This classification is crucial for understanding structure-activity relationships and for guiding synthetic and semi-synthetic efforts.

A primary classification distinguishes between simple quinazolines and more complex fused systems. Further categorization is based on the nature of the heterocyclic rings fused to the quinazoline core[7]:

- Simple Quinazolinones: These alkaloids feature a basic quinazolinone skeleton with various substituents. A prominent example is Arborine, which possesses a benzyl group attached to the pyrimidine ring.
- Pyrroloquinazolines: This group is characterized by a pyrrolidine ring fused to the quinazoline nucleus. The most well-known member of this class is Vasicine (also known as Peganine), isolated from *Adhatoda vasica* and *Peganum harmala*[7][8].
- Indoloquinazolines and Indolopyridoquinazolines: These alkaloids incorporate an indole moiety fused to the quinazoline system, often with an additional pyridine ring. Rutaecarpine and Evodiamine, found in *Evodia rutaecarpa*, are prime examples of this structurally complex class[9][10].
- Piperidinyl-Quinazolinones: This class features a piperidine ring attached to the quinazoline core. Febrifugine and its isomer, isofebrifugine, isolated from the plant *Dichroa febrifuga*, are notable examples with potent antimalarial properties[11][12].

This structural classification provides a framework for exploring the diverse biological activities exhibited by this alkaloid family.

Biosynthesis of Quinazoline Alkaloids



The biosynthesis of quinazoline alkaloids is a complex process that primarily utilizes amino acids as precursors. Anthranilic acid, derived from the shikimate pathway, is a near-universal precursor for the benzene portion of the quinazoline ring[13][14]. The pyrimidine ring and its substituents are derived from other amino acids or their metabolites.

General Biosynthetic Precursors

- Anthranilic Acid: This aromatic amino acid is the fundamental building block for the benzene ring of the quinazoline core.
- Other Amino Acids: The origin of the remaining atoms in the quinazoline ring and its fused heterocyclic systems varies depending on the specific alkaloid. For instance:
 - Ornithine is a precursor for the pyrrolidine ring in vasicine[15].
 - Tryptophan contributes to the indole and pyridine moieties in rutaecarpine[11][16][17].
 - Phenylalanine is a precursor for the benzyl substituent in arborine[4][18][19].

Proposed Biosynthetic Pathway of Arborine

The biosynthesis of arborine in *Glycosmis arborea* has been shown to proceed from anthranilic acid and phenylalanine. The proposed pathway involves the conversion of phenylalanine to phenylacetic acid, which then reacts with N-methylantranilic acid to form N-methyl-N-(phenylacetyl)anthranilic acid, a key intermediate that cyclizes to form the arborine skeleton[4].

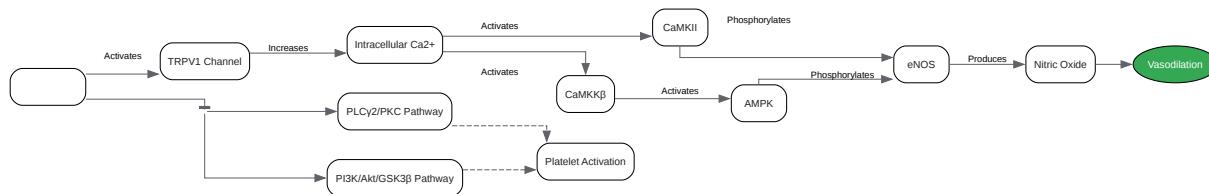
[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of Vasicine.

Pharmacological Activities and Mechanisms of Action

Quinazoline alkaloids exhibit a remarkable array of pharmacological activities, making them attractive candidates for drug discovery and development.

Alkaloid	Pharmacological Activity	Reference(s)
Vasicine	Bronchodilator, Expectorant, Uterine Stimulant, Anti-inflammatory, Antioxidant, Antimicrobial	[7][15][20]
Rutaecarpine	Cardiovascular (Vasodilation, Anti-platelet), Anti-inflammatory, Anticancer, Analgesic	[4][21][22]
Febrifugine	Antimalarial, Anticancer, Anti-inflammatory, Anti-fibrotic	[11][12][23][24]
Arborine	Anticancer, Antifungal, Antiviral, Acetylcholinesterase inhibitor	[5][25][26]

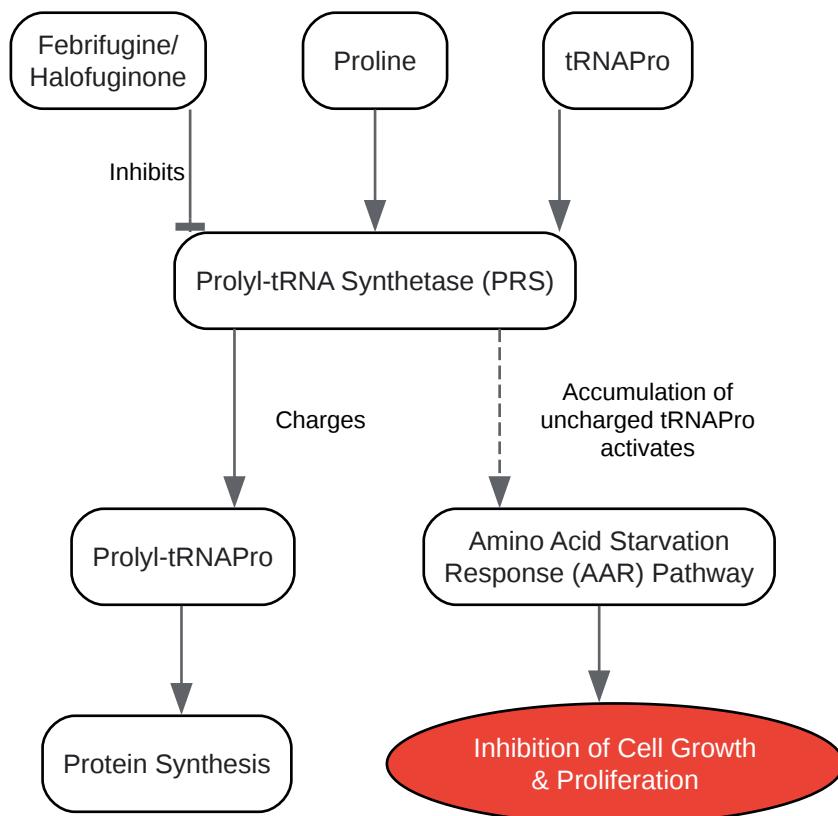

Vasicine: A Potent Bronchodilator

Vasicine is well-documented for its respiratory benefits, acting as both a bronchodilator and an expectorant.[\[7\]\[20\]](#) Its mechanism of action involves the relaxation of bronchial smooth muscles, which helps to widen the airways and ease breathing.[\[15\]](#) Additionally, it stimulates the secretion of bronchial fluids, aiding in the clearance of mucus from the respiratory tract.[\[15\]](#) The combination of these effects makes vasicine a valuable natural compound for the management of respiratory conditions such as asthma and bronchitis.

Rutaecarpine: A Modulator of Cardiovascular Function

Rutaecarpine exerts significant effects on the cardiovascular system, primarily through its vasodilatory and anti-platelet activities.[\[21\]](#) Its vasodilatory effect is mediated by the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to an increase in intracellular calcium. This triggers two key signaling pathways: the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) pathway and the Ca²⁺/Calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMP-activated protein kinase (AMPK) pathway. Both pathways converge to phosphorylate and activate endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production and subsequent vasodilation.[\[2\]](#)

Rutaecarpine also inhibits platelet activation induced by collagen. This is achieved through the suppression of phospholipase C (PLC) γ 2/protein kinase C (PKC) and the phosphoinositide 3-kinase (PI3K)/Akt/glycogen synthase kinase-3 β (GSK3 β) signaling pathways.[4]



[Click to download full resolution via product page](#)

Caption: Signaling pathways of Rutaecarpine's cardiovascular effects.

Febrifugine: An Inhibitor of Prolyl-tRNA Synthetase

The potent antimalarial and broader biological activities of febrifugine and its synthetic analog, halofuginone, are attributed to their ability to inhibit prolyl-tRNA synthetase (PRS), a crucial enzyme in protein synthesis.[4][7][23] By binding to the active site of PRS, febrifugine competitively inhibits the charging of proline to its cognate tRNA. This leads to an accumulation of uncharged tRNAPro, which triggers the amino acid starvation response (AAR) pathway.[4][7] The activation of the AAR pathway has downstream effects on cell growth and proliferation, explaining the compound's efficacy against the malaria parasite and cancer cells.

[Click to download full resolution via product page](#)

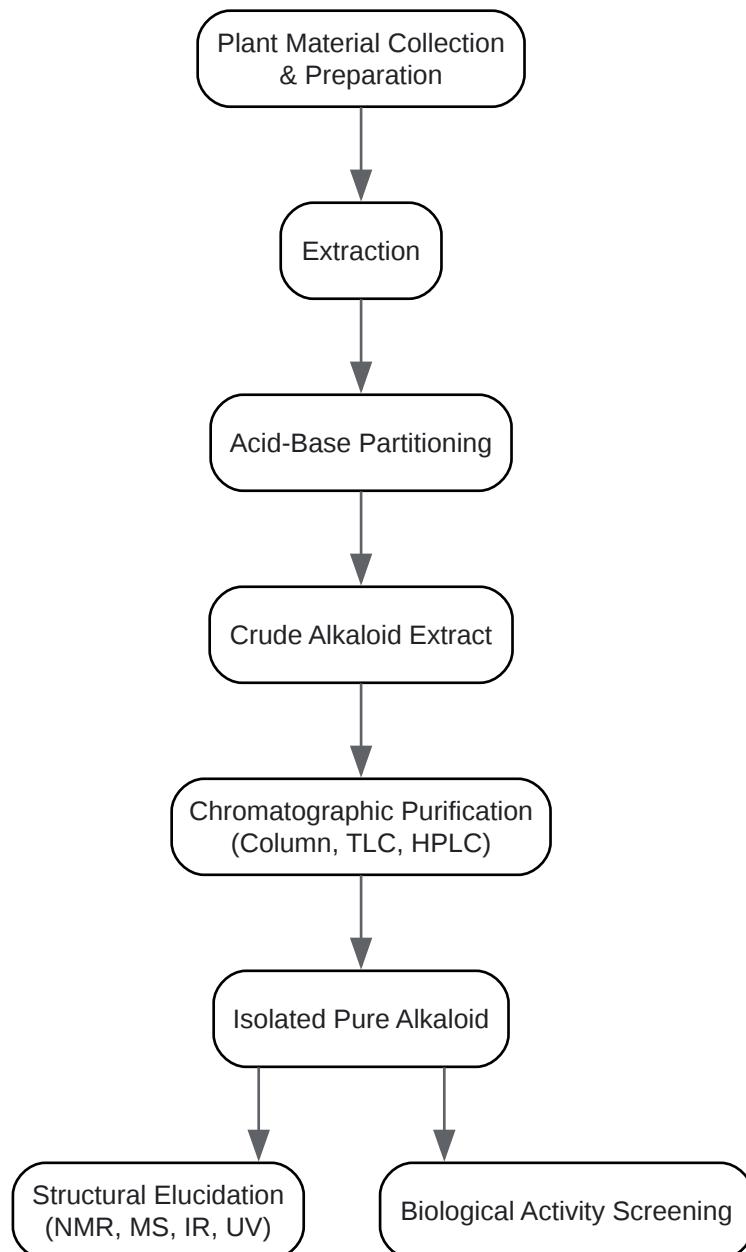
Caption: Mechanism of action of Febrifugine.

Arborine: A Promising Anticancer Agent

Arborine has demonstrated significant antiproliferative activity against various cancer cell lines, including gastric cancer and adriamycin-resistant gastric cancer cells.^[5] Its mechanism of action involves the inhibition of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in gene regulation and is often overexpressed in cancer. By inhibiting LSD1, arborine can modulate gene expression, leading to the suppression of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.^[5]

Comparative Cytotoxicity of Quinazoline Alkaloids

The cytotoxic effects of quinazoline alkaloids have been evaluated against various cancer cell lines. The 50% inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.


Alkaloid	Cell Line	Cancer Type	IC50 (μM)	Reference(s)
Rutaecarpine	MCF-7	Breast Cancer	44.1 - 74.5	[5][27]
MDA-MB-231	Breast Cancer	117.6	[5]	
A549	Lung Adenocarcinoma	14.5	[5]	
HT-29	Colon Carcinoma	31.6	[5]	
Febrifugine	<i>P. falciparum</i> (W2)	Malaria	~0.001-0.005	[3][9][23][26][28]
<i>P. falciparum</i> (D6)	Malaria	~0.001-0.005	[3][9][23][26][28]	
Arborinine*	SGC-7901	Gastric Cancer	1.96	[5]
SGC-7901/ADR	Adriamycin-resistant Gastric Cancer	0.24	[5]	
MGC803	Gastric Cancer	4.75	[5]	
Vasicine	A549	Lung Adenocarcinoma	>100 (in some studies)	[1][29]

Note: Data for arborinine, a structurally related acridone alkaloid, is presented as a proxy for arborine due to the limited availability of specific IC50 values for arborine.

Experimental Protocols: Isolation, Purification, and Structural Elucidation

The successful investigation of natural products hinges on robust and reproducible experimental protocols. This section provides detailed methodologies for the isolation, purification, and structural characterization of quinazoline alkaloids.

Workflow for Quinazoline Alkaloid Discovery

[Click to download full resolution via product page](#)

Caption: General workflow for the discovery of quinazoline alkaloids.

Detailed Protocol: Isolation and Purification of Vasicine from *Adhhatoda vasica*

This protocol is adapted from established methods for the efficient extraction and purification of vasicine.[\[8\]](#)[\[30\]](#)[\[31\]](#)

5.2.1. Plant Material and Reagents

- Fresh or air-dried leaves of *Adhatoda vasica*.
- Methanol (analytical grade).
- 0.01 N Hydrochloric Acid (HCl).
- Chloroform (analytical grade).
- 5% Ammonia solution.
- Silica gel for column chromatography (60-120 mesh).
- Pre-coated silica gel TLC plates.
- Standard vasicine (for comparison).

5.2.2. Extraction Procedure

- Grinding: Grind the dried leaves of *Adhatoda vasica* into a fine powder.
- Maceration: Macerate the powdered leaves in methanol at room temperature for 48-72 hours with occasional shaking.
- Filtration and Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a semi-solid crude extract.

5.2.3. Acid-Base Partitioning

- Acidification: To the crude extract, add 100 mL of 0.01 N HCl and stir for 4 hours. This converts the basic alkaloids into their water-soluble hydrochloride salts.
- Defatting: Extract the acidic solution with chloroform (3 x 100 mL) to remove non-alkaloidal, lipophilic impurities. Discard the chloroform layer.
- Basification: To the aqueous layer, add 5% ammonia solution dropwise until the pH reaches 9.5. This liberates the free alkaloid bases.

- **Alkaloid Extraction:** Extract the basified solution with chloroform (3 x 100 mL). The free vasicine will partition into the chloroform layer.
- **Concentration:** Combine the chloroform extracts and concentrate under reduced pressure to yield the crude alkaloid mixture.

5.2.4. Chromatographic Purification

- **Column Chromatography:**
 - Pack a glass column with silica gel (60-120 mesh) slurried in chloroform.
 - Load the crude alkaloid mixture onto the top of the column.
 - Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC).
- **Thin Layer Chromatography (TLC):**
 - Develop the TLC plates in a mobile phase of chloroform:methanol (9:1 v/v).
 - Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent (an orange spot indicates the presence of alkaloids).
 - Combine the fractions containing the major spot corresponding to vasicine (R_f value of approximately 0.55-0.56).[\[8\]](#)[\[30\]](#)
- **Preparative TLC (Optional):** For further purification, the combined fractions can be subjected to preparative TLC using the same mobile phase. The band corresponding to vasicine can be scraped off, and the compound can be eluted from the silica gel with methanol.

Structural Elucidation Techniques

The definitive identification of an isolated compound relies on a combination of spectroscopic techniques.

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. The ^1H NMR spectrum of vasicine shows characteristic signals for the aromatic protons of the quinazoline ring and the aliphatic protons of the pyrrolidine ring.[13][18][32][33]
- ^{13}C NMR: Reveals the number and types of carbon atoms in the molecule. The ^{13}C NMR spectrum of vasicine will show distinct signals for the aromatic, carbonyl (if present), and aliphatic carbons.[13][33]
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure.

5.3.2. Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS): Provides the accurate molecular weight of the compound.
- Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern of rutaecarpine, for example, shows characteristic losses corresponding to different parts of the molecule.[12]

Conclusion and Future Perspectives

Natural alkaloids containing the quinazoline structure represent a rich and diverse source of biologically active compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their classification, biosynthesis, and pharmacological activities, with a focus on key examples. The detailed experimental protocols for isolation, purification, and structural elucidation are intended to serve as a practical resource for researchers in the field.

The continued exploration of these fascinating molecules is warranted. Future research should focus on:

- Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery involved in the biosynthesis of quinazoline alkaloids will open avenues for their

biotechnological production through metabolic engineering.

- Discovery of Novel Analogs: Semi-synthetic modification of the natural scaffolds can lead to the development of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
- Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by these alkaloids will provide a more complete picture of their therapeutic potential and may reveal new drug targets.
- Clinical Translation: Rigorous preclinical and clinical studies are necessary to validate the therapeutic efficacy and safety of promising quinazoline alkaloids and their derivatives.

The rich chemical diversity and profound biological activities of quinazoline alkaloids ensure that they will remain a fertile ground for scientific discovery and drug development for years to come.

References

- Amin, A. H., & Mehta, D. R. (1959). A Bronchodilator Alkaloid (Vasicinone) from Adhatoda vasica Nees.
- Arora, R., & Kumar, R. (2018). Rutaecarpine, an Alkaloid from *Evodia rutaecarpa*, Can Prevent Platelet Activation in Humans and Reduce Microvascular Thrombosis in Mice: Crucial Role of the PI3K/Akt/GSK3 β Signal Axis through a Cyclic Nucleotides/VASP—Independent Mechanism. *Molecules*, 23(9), 2300.
- Chen, J., Wang, J., Lin, L., He, L., Li, Q., & Zhang, W. (2020). Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells.
- Egan, T. J., & Kaschula, C. H. (2005).
- Guan, X., et al. (2019). Biologically active quinoline and quinazoline alkaloids part II. *Journal of Ethnopharmacology*, 242, 111952.
- Himalaya Wellness. (n.d.). Vasicine.
- Inno Pharmachem. (n.d.). Exploring Vasicine: A Natural Compound with Remarkable Respiratory Benefits.
- Jang, Y. J., et al. (2018). Rutaecarpine Increases Nitric Oxide Synthesis via eNOS Phosphorylation by TRPV1-Dependent CaMKII and CaMKK β /AMPK Signaling Pathway in Human Endothelial Cells. *Molecules*, 23(11), 2999.

- Jiang, S., et al. (2005). Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. *Antimicrobial Agents and Chemotherapy*, 49(3), 1169-1176.
- Joshi, B. S., Bai, Y., Puar, M. S., Dubose, K. K., & Pelletier, S. W. (1994). 1H- and 13C-Nmr Assignments for Some Pyrrolo{2,1b}quinazoline Alkaloids of Adhatoda vasica.
- Lee, E. S., et al. (2015). Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships. *Molecules*, 20(6), 10800-10821.
- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
- O'Neill, P. M., et al. (2010). Synthesis and evaluation of febrifugine analogues as potential antimalarial agents. *Bioorganic & Medicinal Chemistry*, 18(16), 6046-6053.
- Sreelekshmi, U., Ghadevaru, S., Vijayarani, K., & Preetha, S. P. (2021). Isolation & purification of vasicine from leaves of Adhatoda vasica by modified acid-base extraction method.
- Sreelekshmi, U., Sarathchandra, G., Vijayarani, K., & Preetha, S. P. (2021). Isolation & purification of vasicine from leaves of Adhatoda vasica by modified acid-base extraction method.
- Takeuchi, Y., & Harayama, T. (2001). Structure and synthesis of antimalarial compound, febrifugine. *Yuki Gosei Kagaku Kyokaishi/Journal of Synthetic Organic Chemistry, Japan*, 59(11), 1073-1083.
- Tracy L. Keller, et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase.
- Wang, Y., et al. (2013). Investigation on fragmentation pathways of rutaecarpine and its two derivatives using electrospray ionization ion-trap time-of-flight tandem mass spectrometry. *Journal of Mass Spectrometry*, 48(1), 104-112.
- Wikipedia. (n.d.). Quinazoline.
- WIPO. (1995).
- Wu, K. M., et al. (2008). Progress in the Studies on Rutaecarpine. *Molecules*, 13(2), 272-300.
- Tofazzal Islam, M., et al. (2019). Alkaloids Derived from Anthranilic Acid: Quinoline, Acridone, and Quinazoline. In *Natural Products*. Springer, Berlin, Heidelberg.
- Rajani, M., Soni, S., Anandjiwala, S., & Patel, G. (2008). Validation of different methods of preparation of Adhatoda vasica leaf juice by quantification of total alkaloids and vasicine. *Indian Journal of Pharmaceutical Sciences*, 70(1), 36.
- O'Donovan, D. G., & Horan, H. (1970). The biosynthesis of arborine. *Journal of the Chemical Society C: Organic*, (12), 1737-1739.
- Wen, J., et al. (2014). Bioactivation of evodiamine and rutaecarpine in human liver microsomes: formation of electrophilic 3-methyleneindolenine intermediates. *Chemical Research in Toxicology*, 27(9), 1547-1555.
- Wikipedia. (n.d.). Vasicinone.

- Zhou, Y., et al. (2008). Synthesis and evaluation of febrifugine analogues as potential antimalarial agents. *Bioorganic & Medicinal Chemistry Letters*, 18(24), 6563-6566.
- Zhang, Y., et al. (2014).
- Lee, S. H., et al. (2008). Progress in the studies on rutaecarpine. *Molecules*, 13(2), 272-300.
- Nepali, K., et al. (2013). Synthesis and Structure-Activity Relationships of Vasicine Analogues as Bronchodilatory Agents. *Medicinal Chemistry Research*, 22(1), 165-176.
- Liu, B., et al. (2010). Optimization of extraction of evodiamine and rutaecarpine from fruit of *Evodia rutaecarpa* using modified supercritical CO₂.
- Khan, I., et al. (2019). NMR-Based Metabolomics for Geographical Discrimination of *Adhatoda vasica* Leaves. *Molecules*, 24(18), 3326.
- Papi, A., et al. (2019). In vitro cytotoxic IC₅₀ values on selected normal cell lines.
- Aydin, B. G., et al. (2021). Comparison of the effects of rutaecarpine on molecular subtypes of breast cancer. *Journal of Cancer Research and Therapeutics*, 17(5), 1182-1188.
- Rahman, M. A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. *Journal of Pharmaceutical Analysis*, 11(6), 665-678.
- Yoo, J. H., et al. (2015). Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships. *Molecules*, 20(6), 10800-10821.
- Joshi, B. S., Bai, Y., Puar, M. S., Dubose, K. K., & Pelletier, S. W. (1994). 1H- and 13C-Nmr Assignments for Some Pyrrolo{2,1b}quinazoline Alkaloids of *Adhatoda vasica*.
- Liu, B., et al. (2010). Optimization of extraction of evodiamine and rutaecarpine from fruit of *Evodia rutaecarpa* using modified supercritical CO₂.
- Gopinath, L. R., et al. (2019). FROM *Adhatoda vasica* LEAF EXTRACT ITS. *International Journal of Pharmacy and Biological Sciences*, 9(4), 930-936.
- Joshi, B. S., Bai, Y., Puar, M. S., Dubose, K. K., & Pelletier, S. W. (1994). 1H- and 13C-Nmr Assignments for Some Pyrrolo{2,1b}quinazoline Alkaloids of *Adhatoda vasica*.
- Na, M., et al. (2003). Induction of NAD(P)H: quinone reductase by rutaecarpine isolated from the fruits of *Evodia rutaecarpa* in the murine hepatic Hepa-1c1c7 cell line. *Planta Medica*, 69(10), 947-950.
- Li, Y., et al. (2020). MS₂ spectra (A) and proposed fragmentation pathways (B) of compound 30. *Journal of Pharmaceutical and Biomedical Analysis*, 186, 113303.
- Widhalm, J. R., & Dudareva, N. (2015). Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis. *Current Opinion in Plant Biology*, 25, 75-81.
- Little, J. L., et al. (2011). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. *Metabolites*, 1(1), 3-34.
- Michael, J. P. (2005). Anthranilic Acid-Tryptophan Alkaloids. In *The Alkaloids: Chemistry and Biology* (Vol. 61, pp. 1-205). Elsevier.

- Li, X., et al. (2023). Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis. *Frontiers in Plant Science*, 14, 1199343.
- Franco, R., et al. (2019). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. *International Journal of Molecular Sciences*, 20(11), 2697.
- Zhang, Y., et al. (2019). Figure S5 The IC50 values and inhibitory curve in lung cancer cell lines with drugs tested. *OncoTargets and Therapy*, 12, 1059-1070.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. The anti-inflammatory activity of the compounds isolated from *Dichroa febrifuga* leaves - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 3. spectrabase.com [spectrabase.com]
- 4. The biosynthesis of arborine - *Journal of the Chemical Society C: Organic* (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org/en/content/journal/03068033)]
- 5. Arborinine, a potential LSD1 inhibitor, inhibits epithelial-mesenchymal transition of SGC-7901 cells and adriamycin-resistant gastric cancer SGC-7901/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 7. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 12. Biosynthesis, therapeutic characteristics, origin and strategies to improve the yield of vasicine in plants | Semantic Scholar [semanticscholar.org]

- 13. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in *Arabidopsis thaliana* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. vegetosindia.org [vegetosindia.org]
- 18. spectrabase.com [spectrabase.com]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. Differentiation of the diastereomeric synthetic precursors of isofebrifugine and febrifugine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification of Alkaloid Compounds Arborinine and Graveoline from *Ruta angustifolia* (L.) Pers for their Antifungal Potential against Isocitrate lyase (ICL1) gene of *Candida albicans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Arbutin(497-76-7) 1H NMR [m.chemicalbook.com]
- 25. malariaworld.org [malariaworld.org]
- 26. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aseestant.ceon.rs [aseestant.ceon.rs]
- 28. chemguide.co.uk [chemguide.co.uk]
- 29. scienceready.com.au [scienceready.com.au]
- 30. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 31. organicchemistrydata.org [organicchemistrydata.org]
- 32. researchgate.net [researchgate.net]
- 33. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Natural Alkaloids Containing the Quinazoline Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1519853#natural-alkaloids-containing-the-quinazoline-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com